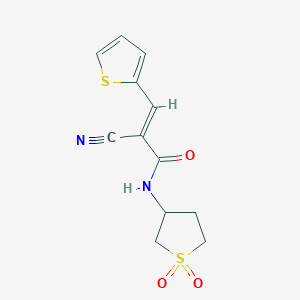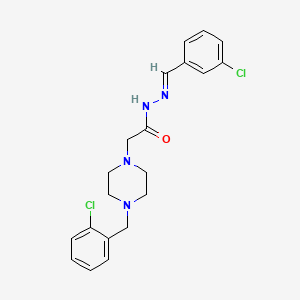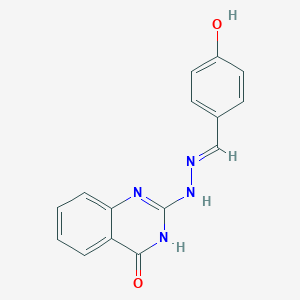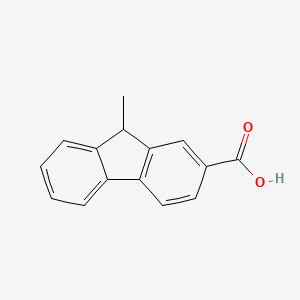
(2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide is a complex organic compound that features a cyano group, a dioxidotetrahydrothienyl group, and a thienyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thienyl group: This could involve the cyclization of a suitable precursor.
Introduction of the cyano group: This might be achieved through a nucleophilic substitution reaction.
Formation of the dioxidotetrahydrothienyl group: This could involve oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This would include considerations for reaction yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl groups.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The compound could undergo substitution reactions, particularly at positions adjacent to the cyano group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide might be used as a building block for synthesizing more complex molecules.
Biology
In biology, the compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of the compound might be investigated for their therapeutic potential.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-2-propenamide
- (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-pyridyl)-2-propenamide
Uniqueness
The uniqueness of (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O3S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H12N2O3S2/c13-7-9(6-11-2-1-4-18-11)12(15)14-10-3-5-19(16,17)8-10/h1-2,4,6,10H,3,5,8H2,(H,14,15)/b9-6+ |
InChI Key |
WILHBDUDJYKATA-RMKNXTFCSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=CS2)/C#N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=CS2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)
![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973776.png)

![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)

![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973793.png)
![2-(Naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973798.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11973828.png)

